4-Fluoro-2-(trifluoromethyl)benzaldehyde

Catalog No.
S708378
CAS No.
90176-80-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS Number

90176-80-0

Product Name

4-Fluoro-2-(trifluoromethyl)benzaldehyde

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Synthesis and Characterization:

-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde, known for its unique chemical structure with both fluorine and trifluoromethyl groups. Researchers have developed various methods for its synthesis, including:

  • Palladium-catalyzed cross-coupling reactions
  • Vilsmeier-Haaf formylation

These methods allow for the production of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with high purity, which is essential for its various applications in scientific research.

Applications in Organic Synthesis:

The presence of the reactive aldehyde group and the electron-withdrawing fluorine and trifluoromethyl substituents make 4-Fluoro-2-(trifluoromethyl)benzaldehyde a valuable building block in organic synthesis. Researchers have utilized it for the preparation of various complex molecules, including:

  • Pharmaceuticals
  • Agrochemicals
  • Advanced materials

Its unique reactivity allows for diverse transformations, making it a versatile tool for synthetic chemists.

Potential Applications in Medicinal Chemistry:

The combination of the electron-withdrawing groups and the aldehyde functionality makes 4-Fluoro-2-(trifluoromethyl)benzaldehyde a potential candidate for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:

  • Antibacterial agents
  • Anticancer agents

Molecular Structure Analysis

The key feature of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is its structure. It consists of a benzene ring with a formyl group (CHO) attached at one position and two substituents on the ring. The presence of the electron-withdrawing fluorine atom and the trifluoromethyl group deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution reactions.


Chemical Reactions Analysis

Synthesis of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is not widely reported in the scientific literature. However, methods for synthesizing similar fluorinated aldehydes exist. These typically involve reactions like Vilsmeier-Haack formylation or Duff reaction on appropriately substituted fluorinated aromatic compounds [].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.65%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

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